molecular formula C9H4NNa3O6 B13717723 5-Aminobenzene-1,2,3-tricarboxylic acid sodium salt

5-Aminobenzene-1,2,3-tricarboxylic acid sodium salt

Cat. No.: B13717723
M. Wt: 291.10 g/mol
InChI Key: UWOURWSJKOBUBT-UHFFFAOYSA-K
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Description

1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt is an organic compound with the molecular formula C9H4NNa3O6 It is a derivative of benzene, where three carboxylic acid groups and one amino group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt can be synthesized through a multi-step process involving the nitration of benzene, followed by reduction and carboxylation. The nitration of benzene produces nitrobenzene, which is then reduced to aniline. Subsequent carboxylation reactions introduce the carboxylic acid groups at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of 1-aminobenzene-2,3,4-tricarboxylic acid sodium salt typically involves large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products Formed:

    Oxidation: Nitrobenzene derivatives.

    Reduction: Benzyl alcohol or benzaldehyde derivatives.

    Substitution: Halogenated or sulfonated benzene derivatives.

Scientific Research Applications

1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and metal-organic frameworks.

    Biology: The compound is studied for its potential as a ligand in enzyme immobilization and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in drug delivery systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-aminobenzene-2,3,4-tricarboxylic acid sodium salt involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid groups can participate in coordination chemistry with metal ions. These interactions enable the compound to act as a ligand, catalyst, or intermediate in various chemical and biological processes.

Comparison with Similar Compounds

  • 1-Aminobenzene-1,2,4-tricarboxylic acid sodium salt
  • 1-Aminobenzene-2,4,5-tricarboxylic acid sodium salt
  • 1-Aminobenzene-3,4,5-tricarboxylic acid sodium salt

Uniqueness: 1-Aminobenzene-2,3,4-tricarboxylic acid sodium salt is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H4NNa3O6

Molecular Weight

291.10 g/mol

IUPAC Name

trisodium;5-aminobenzene-1,2,3-tricarboxylate

InChI

InChI=1S/C9H7NO6.3Na/c10-3-1-4(7(11)12)6(9(15)16)5(2-3)8(13)14;;;/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16);;;/q;3*+1/p-3

InChI Key

UWOURWSJKOBUBT-UHFFFAOYSA-K

Canonical SMILES

C1=C(C=C(C(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])N.[Na+].[Na+].[Na+]

Origin of Product

United States

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